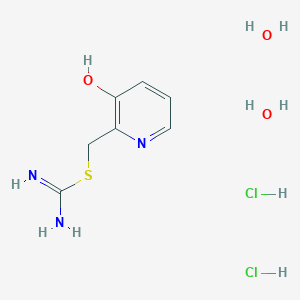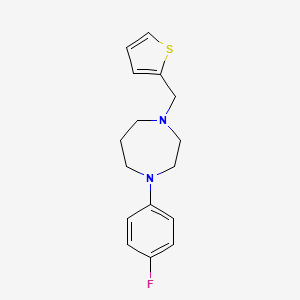
6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one, also known as CIBO, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has also been shown to inhibit the activity of fibroblast growth factor receptor (FGFR), a signaling pathway that is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has also been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. Additionally, 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to reduce the accumulation of collagen, a process that is involved in the development of fibrosis.
実験室実験の利点と制限
One advantage of using 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its diverse range of biological activities, which make it a useful tool for studying various diseases and pathways. Additionally, 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit relatively low toxicity, making it a safer alternative to other compounds that may have similar effects. One limitation of using 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its limited solubility in water, which may make it difficult to administer in certain assays.
将来の方向性
There are several future directions for the study of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one and to identify its molecular targets. This information could be used to design more potent and selective derivatives of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one that could be used as therapeutic agents for various diseases. Finally, more studies are needed to investigate the potential applications of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one in animal models and clinical trials.
合成法
The synthesis of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one involves the reaction of 2-iodoaniline with 6-chloro-4H-3,1-benzoxazin-4-one in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one as a white crystalline solid. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as rheumatoid arthritis and cancer.
特性
IUPAC Name |
6-chloro-2-(2-iodophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClINO2/c15-8-5-6-12-10(7-8)14(18)19-13(17-12)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSWHVVYOZGHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)
![N-(2-ethylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5401579.png)

![1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)
![N-(2,6-diethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401626.png)



![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5401648.png)
![3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401649.png)